molecular formula C14H16FN5O3S2 B2738793 N-(3-fluorophenyl)-2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1170949-02-6

N-(3-fluorophenyl)-2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2738793
CAS No.: 1170949-02-6
M. Wt: 385.43
InChI Key: VXPXKCRIBJNDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic small molecule featuring the 1,3,4-thiadiazole pharmacophore, a scaffold widely investigated in medicinal chemistry for its diverse biological potential . While the specific biological data for this compound is under investigation, its core structure is closely related to other acetamide-linked 1,3,4-thiadiazoles that have demonstrated significant promise in oncological research, particularly as inducers of apoptosis (programmed cell death) . Research Value and Potential Applications The primary research interest in this class of compounds lies in their potential anticancer activity. Related 1,3,4-thiadiazole derivatives have been shown to inhibit the proliferation of various human cancer cell lines, including prostate cancer (PC3), breast cancer (MCF7), and neuroblastoma (SKNMC) in preliminary in vitro studies . The mechanism of action for these analogues often involves the targeted induction of apoptosis through the activation of key caspase enzymes, such as caspase-3 and caspase-9, which are central executioners of the cell death pathway . The structural features present in this compound—specifically the 3-fluorophenyl moiety and the ureido linkage—are recognized as key contributors to molecular interactions with biological targets, potentially leading to the disruption of vital cellular signaling in malignant cells . Chemical Profile This compound is part of a broader family of chemicals developed for research purposes. Its molecular structure is analogous to other well-characterized derivatives, such as N-(3,4-dichlorophenyl)-2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS# 1172399-63-1) . Researchers value these compounds for exploring new therapeutic pathways and validating novel molecular targets. Usage Note This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[5-(2-methoxyethylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O3S2/c1-23-6-5-16-12(22)18-13-19-20-14(25-13)24-8-11(21)17-10-4-2-3-9(15)7-10/h2-4,7H,5-6,8H2,1H3,(H,17,21)(H2,16,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPXKCRIBJNDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound with significant biological activity. This article provides an overview of its properties, mechanisms of action, and research findings related to its antibacterial and anticancer activities.

  • Molecular Formula : C₁₄H₁₆FN₅O₃S₂
  • Molecular Weight : 385.4 g/mol
  • CAS Number : 1170949-02-6

The structure of this compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its interaction with biological targets due to the electronegativity of fluorine.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and interact with specific receptors involved in microbial growth and cancer cell proliferation. The compound may disrupt cellular processes by:

  • Inhibiting Enzymatic Activity : The thiadiazole moiety can interfere with enzymes critical for cell wall synthesis in bacteria.
  • Inducing Apoptosis in Cancer Cells : Studies suggest that derivatives containing thiadiazole rings can induce cell death through various pathways.

Antibacterial Activity

Research indicates that compounds with a thiadiazole structure exhibit significant antibacterial properties. In vitro studies have shown that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Comparison

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus32 µg/mL
Standard Drug (Ampicillin)E. coli, S. aureus12.5 µg/mL

The compound showed a MIC of 32 µg/mL against E. coli and S. aureus, indicating moderate antibacterial efficacy compared to standard antibiotics like ampicillin .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineAssay MethodConcentration TestedResult
A549 (Lung Cancer)MTT Assay100 nM - 1 mMSignificant reduction in viability
T47D (Breast Cancer)MTT Assay100 nM - 1 mMInduced apoptosis

In studies using the MTT assay, the compound showed significant cytotoxic effects against A549 and T47D cell lines at concentrations ranging from 100 nM to 1 mM . The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.

Case Studies and Research Findings

Several studies have focused on the biological activity of thiadiazole derivatives similar to this compound:

  • Antimicrobial Screening : A study demonstrated that derivatives with electron-withdrawing groups like fluorine showed enhanced antibacterial activity compared to their counterparts .
  • Cytotoxicity Evaluation : Research indicated that compounds with substituted thiadiazoles exhibited cytotoxicity against various cancer cell lines, suggesting a promising avenue for anticancer drug development .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-(3-fluorophenyl)-2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibit promising anticancer activity. For instance:

  • Molecular Docking Studies : These studies suggest that such compounds may inhibit critical enzymes involved in cancer cell proliferation, such as 5-lipoxygenase (5-LOX), which is linked to inflammatory responses in tumors .

Antimicrobial Activity

Research has shown that derivatives of thiadiazole compounds possess antimicrobial properties. The mechanism often involves:

  • Inhibition of bacterial cell wall synthesis.
  • Disruption of cellular signaling pathways in pathogens .

Drug Discovery

The compound is being explored as a potential lead compound in drug discovery programs targeting:

  • Inflammatory diseases: Its ability to inhibit 5-lipoxygenase positions it as a candidate for anti-inflammatory drugs.
  • Cancer therapies: The anticancer activity opens avenues for developing novel chemotherapeutic agents.

Pharmacological Studies

Pharmacological evaluations have demonstrated that similar compounds can modulate biological pathways effectively. For example:

  • Compounds with ureido functionalities have shown efficacy against fatty acid amide hydrolase (FAAH), suggesting a role in pain management and neurological disorders .

Case Study: Anticancer Activity

A study evaluated the anticancer effects of a related thiadiazole derivative against various cancer cell lines, revealing significant growth inhibition rates. The findings indicated that the compound could potentially be developed into a therapeutic agent for treating specific types of cancer .

Case Study: Antimicrobial Efficacy

In vitro studies have assessed the antimicrobial activity of similar thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antimicrobial effects, highlighting their potential use in combating resistant bacterial strains .

Summary of Findings

Application AreaFindings
AnticancerPotential inhibitor of 5-lipoxygenase; significant growth inhibition in cancer cell lines.
AntimicrobialEffective against various bacteria; promising candidates for new antibiotics.
Drug DiscoveryLead compound for anti-inflammatory and anticancer drug development.

Comparison with Similar Compounds

Fluorophenyl Positional Isomers

  • N-(4-fluorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 3, ): This analog substitutes the 3-fluorophenyl group with a 4-fluorophenyl moiety. It demonstrated potent Akt inhibition (92.36%) and induced apoptosis in glioma cells. Molecular docking revealed π-π interactions and hydrogen bonds as key binding mechanisms .
  • 2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (Compound 63, ) :
    Lacking the ureido group, this derivative showed moderate cytotoxicity against MCF-7 breast cancer cells. The absence of the methoxyethyl-ureido chain likely reduces solubility and target specificity compared to the target compound .

The ureido substitution further differentiates its activity profile.

Ureido Substituent Modifications

Phenylureido Derivatives

  • N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g, ) :
    With a simple phenylureido group, this compound (MW 456.56) exhibited antiproliferative activity. Its IR spectra showed peaks at 3345–1545 cm⁻¹, consistent with NH and C=O stretches .
  • 2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide () :
    This derivative replaces the 3-fluorophenyl group with a methylacetamide and a 4-fluorophenylureido chain. Its purity and storage guidelines suggest stability under standard conditions, though biological data are unavailable .

Methoxyethyl-Ureido Specificity

The target compound’s 2-methoxyethyl-ureido group distinguishes it from analogs with phenyl or halogenated phenyl substituents. This modification likely enhances solubility (via the methoxy oxygen) and reduces steric hindrance compared to bulkier groups like benzyl or chlorobenzyl (e.g., compounds 5c–5m in ) .

Thiadiazole Core Modifications

Phenoxy vs. Thioacetamide Linkages

  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e, ): Substituting the thioacetamide with a phenoxy group resulted in lower yields (74%) and reduced anticancer activity compared to thio-linked analogs .
  • N-(3-chlorophenyl)-2-[[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio]acetamide () :
    This compound shares the thioacetamide backbone but uses a benzylthio group and 3-chlorophenyl substituent. Its structural rigidity may limit binding flexibility relative to the target compound’s methoxyethyl chain .

Pharmacological and Physicochemical Comparisons

Compound (Source) Substituents (R1, R2) Molecular Weight Biological Activity Key Interactions
Target Compound R1: 3-fluorophenyl; R2: 2-methoxyethylureido Not Reported Hypothesized kinase inhibition H-bonds, π-π interactions
Compound 3 () R1: 4-fluorophenyl; R2: 4-nitrophenyl ~450 (estimated) Akt inhibition (92.36%), apoptosis π-π, salt bridges
Compound 4g () R1: 6-methylbenzothiazol; R2: phenylureido 456.56 Antiproliferative NH/C=O interactions
Compound 5e () R1: 4-chlorobenzyl; R2: phenoxy ~430 (estimated) Moderate anticancer activity Hydrophobic interactions

Notable Trends:

Fluorophenyl Position : 4-Fluorophenyl analogs () show stronger Akt inhibition than 3-fluorophenyl derivatives, possibly due to better alignment with hydrophobic pockets.

Ureido Groups : Methoxyethyl-ureido (target) may balance solubility and binding better than phenylureido () or nitro groups ().

Synthetic Feasibility: Thioacetamide-linked derivatives (e.g., ) generally exhibit higher yields (79–88%) compared to phenoxy analogs (68–74%) .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high purity?

Methodological Answer: Synthesis of this thiadiazole-thioacetamide derivative requires multi-step protocols, including:

  • Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with POCl₃ or H₂SO₄ under reflux (70–90°C) .
  • Step 2: Introduction of the ureido group using 3-(2-methoxyethyl)urea under basic conditions (e.g., K₂CO₃ in DMF) at 50–60°C .
  • Step 3: Thioether linkage formation via nucleophilic substitution between thiadiazole-thiol and chloroacetamide intermediates in ethanol or acetonitrile .

Critical Parameters:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reactivity but require rigorous drying.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
  • Yield Optimization: Reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for thiol:chloroacetamide) are critical .

Q. Table 1: Synthesis Optimization Parameters

StepReagents/ConditionsYield (%)Purity (%)Reference
1POCl₃, 90°C, 3 hrs76–8590–95
2K₂CO₃/DMF, 60°C68–7292–97
3EtOH, RT, 12 hrs80–8895–98

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming its molecular structure?

Methodological Answer:

  • 1H/13C NMR: Key signals include:
    • δ 10.2–10.8 ppm (NH of ureido) .
    • δ 3.2–3.5 ppm (OCH₂CH₂O from 2-methoxyethyl) .
    • δ 7.3–7.6 ppm (aromatic protons from 3-fluorophenyl) .
  • IR Spectroscopy: Peaks at 1650–1680 cm⁻¹ (C=O of acetamide) and 1240–1260 cm⁻¹ (C-F) confirm functional groups .
  • X-ray Crystallography: Resolves spatial arrangement of the thiadiazole ring and fluorophenyl group (bond angles: 117–122°) .

Data Cross-Validation:

  • Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities in overlapping signals .

Q. How does the compound’s reactivity vary under acidic, basic, or oxidative conditions?

Methodological Answer:

  • Acidic Conditions (pH < 3): Hydrolysis of the thioacetamide group may occur, forming acetic acid derivatives .
  • Basic Conditions (pH > 10): The ureido group undergoes partial cleavage, requiring pH control during synthesis .
  • Oxidative Conditions (H₂O₂): Thiadiazole ring oxidation forms sulfoxide byproducts; monitor via TLC (Rf shift from 0.5 to 0.3) .

Mitigation Strategies:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation during storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2-methoxyethyl ureido substituent?

Methodological Answer:

  • Analog Synthesis: Replace 2-methoxyethyl with methyl, ethyl, or propyl groups to assess hydrophobicity effects .
  • Biological Assays: Test analogs against target enzymes (e.g., kinases, proteases) using IC₅₀ measurements and molecular docking .
  • Data Analysis: Correlate substituent chain length with activity; longer chains may enhance membrane permeability but reduce solubility .

Q. Table 2: SAR of Ureido Substituents

SubstituentLogPIC₅₀ (μM)Solubility (mg/mL)
2-Methoxyethyl1.80.452.1
Ethyl2.11.20.9
Propyl2.53.80.3

Q. What strategies resolve contradictions in biological activity data across different assay models?

Methodological Answer:

  • Assay Replication: Repeat studies in orthogonal models (e.g., cell-free vs. cell-based assays) to confirm target specificity .
  • Metabolic Stability Testing: Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of thiadiazole) that may skew results .
  • Data Normalization: Adjust for assay-specific variables (e.g., serum protein binding in cell culture) .

Case Study:

  • Inconsistent IC₅₀ values (0.45 μM vs. 1.8 μM) were traced to differences in ATP concentrations in kinase assays .

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding to ATP-binding pockets using crystal structures of target proteins (PDB: 2J5L) .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2.0 Å indicates stable binding .
  • Pharmacophore Mapping: Align electrostatic and hydrophobic features with known inhibitors to prioritize synthesis targets .

Q. What experimental approaches evaluate metabolic stability and pharmacokinetic (PK) properties?

Methodological Answer:

  • In Vitro Assays:
    • Microsomal Stability: Incubate with rat liver microsomes; measure half-life (t₁/₂ > 60 mins preferred) .
    • CYP Inhibition: Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • In Vivo PK: Administer to rodents (10 mg/kg IV/PO); calculate AUC, Cmax, and bioavailability (%F) .

Key Findings:

  • The 2-methoxyethyl group reduces CYP3A4 affinity compared to bulkier analogs, improving metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.